molecular formula C27H24 B12638448 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene CAS No. 919342-13-5

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene

Cat. No.: B12638448
CAS No.: 919342-13-5
M. Wt: 348.5 g/mol
InChI Key: QXDXAJUVOYNTQM-UHFFFAOYSA-N
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Description

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene is an organic compound with a complex structure that includes a cyclopentylidene group, a phenyl group, and an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclopentanone with benzyl chloride in the presence of a base to form the cyclopentylidene intermediate. This intermediate is then reacted with phenylacetylene under specific conditions to form the final indene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A simpler compound with a phenyl group and a ketone functional group.

    Indene: The parent compound of the indene backbone present in 1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene.

Uniqueness

This compound is unique due to its combination of a cyclopentylidene group, a phenyl group, and an indene backbone. This combination imparts specific chemical and physical properties that are not found in simpler compounds like phenylacetone or indene.

Properties

CAS No.

919342-13-5

Molecular Formula

C27H24

Molecular Weight

348.5 g/mol

IUPAC Name

1-[cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene

InChI

InChI=1S/C27H24/c1-3-11-20(12-4-1)25-19-26(24-18-10-9-17-23(24)25)27(22-15-7-8-16-22)21-13-5-2-6-14-21/h1-6,9-14,17-19,26H,7-8,15-16H2

InChI Key

QXDXAJUVOYNTQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C2C=C(C3=CC=CC=C23)C4=CC=CC=C4)C5=CC=CC=C5)C1

Origin of Product

United States

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